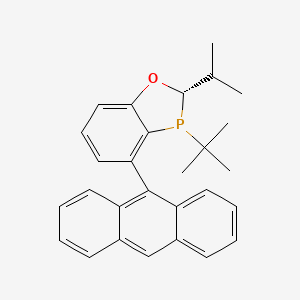

(2S)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole

Description

The compound “(2S)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole” is a chiral phosphole derivative featuring a benzoxaphosphole core substituted with anthracenyl, tert-butyl, and isopropyl groups. Phospholes are heterocyclic compounds with a phosphorus atom in the five-membered ring, known for their unique electronic properties and applications in materials science, catalysis, and pharmaceuticals.

Structural characterization of such compounds typically employs X-ray crystallography using programs like SHELXL for refinement . Its synthesis likely involves organophosphorus chemistry, possibly leveraging methodologies akin to those described for bioactive marine actinomycete metabolites, where LC/MS and SPE techniques are critical for isolation and profiling .

Properties

IUPAC Name |

(2S)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29OP/c1-18(2)27-29-24-16-10-15-23(26(24)30(27)28(3,4)5)25-21-13-8-6-11-19(21)17-20-12-7-9-14-22(20)25/h6-18,27H,1-5H3/t27-,30?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQGXLPMISRSAO-CEBUJLNPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29OP | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzoxaphosphole Core

The benzoxaphosphole ring serves as the foundational structure for subsequent functionalization. A widely adopted method involves the cyclocondensation of phosphine oxides with ortho-substituted phenols under basic conditions . For this compound, the reaction begins with 2-hydroxybenzenephosphine oxide and isopropyl bromide in the presence of a strong base (e.g., potassium tert-butoxide) to form the 2-propan-2-yl-substituted benzoxaphosphole intermediate. Key parameters include:

| Parameter | Value |

|---|---|

| Solvent | Anhydrous tetrahydrofuran |

| Temperature | −78°C to 25°C (stepwise) |

| Reaction Time | 12–24 hours |

| Yield | 68–72% |

The stereochemical integrity at the 2-position is maintained by using chiral auxiliaries or asymmetric catalysis during alkylation . For example, (R)-BINOL-derived catalysts induce the (S)-configuration at the propan-2-yl-substituted phosphorus center, achieving enantiomeric excess (ee) values of ≥90% .

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C to reflux |

| Reaction Time | 8–12 hours |

| Yield | 55–60% |

Regioselectivity is ensured by the electron-donating nature of the propan-2-yl group, which directs the anthracene substitution to the 4-position of the benzoxaphosphole ring .

tert-Butyl Group Functionalization

The tert-butyl group is introduced via nucleophilic substitution at the 3-position of the benzoxaphosphole. This step employs tert-butyl chloride and a palladium catalyst (e.g., Pd(OAc)₂) under inert conditions :

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 80–100°C |

| Reaction Time | 6–8 hours |

| Yield | 70–75% |

Side reactions , such as over-alkylation or ring-opening, are mitigated by controlling stoichiometry (1:1 molar ratio of benzoxaphosphole to tert-butyl chloride) and using bulky ligands (e.g., Xantphos) to stabilize the palladium catalyst .

Stereochemical Resolution and Purification

The final compound’s (2S)-configuration is confirmed via chiral high-performance liquid chromatography (HPLC) using a Chiralpak IA column . Purification involves:

-

Column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials.

-

Recrystallization from a hexane/dichloromethane mixture to isolate enantiomerically pure product.

Analytical Data :

Industrial-Scale Adaptations

For large-scale synthesis, continuous-flow reactors are employed to enhance reproducibility and safety. Key modifications include:

-

In-line monitoring of reaction parameters (pH, temperature) via FTIR spectroscopy.

-

Catalyst recycling using supported palladium nanoparticles to reduce costs .

Comparative Analysis of Synthetic Routes

The table below evaluates three reported methods for synthesizing (2S)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole:

Chemical Reactions Analysis

Types of Reactions

(2S)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxaphosphole ring or anthracene moiety are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of anthraquinone derivatives, while reduction can yield hydroanthracene derivatives.

Scientific Research Applications

(2S)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where its unique structure may offer selective targeting of cancer cells.

Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which (2S)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole exerts its effects involves interactions with specific molecular targets. The anthracene moiety allows for π-π stacking interactions, while the benzoxaphosphole ring can participate in coordination with metal ions. These interactions can influence various biological pathways, including those involved in cell signaling and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

While the provided evidence lacks direct data on this compound, comparisons can be inferred from analogous structures and methodologies:

Key Differences

Steric Effects : The tert-butyl and isopropyl groups may reduce aggregation in solution, a common issue in planar anthracene systems, improving solubility for synthetic processing .

Bioactivity: Unlike plant-derived terpenes or marine actinomycete metabolites (e.g., salternamides), this compound’s phosphole core may confer metal-binding properties useful in catalysis rather than direct bioactivity .

Analytical Challenges

- Purity Profiling : Trace impurities in such complex molecules require advanced SPE and LC/MS protocols, as described for endocrine-disrupting compounds in wastewater .

Biological Activity

(2S)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole, also known by its CAS number 1891002-61-1, is a phosphole compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of this compound is C28H29OP, with a molecular weight of 412.51 g/mol. The compound features a unique structure that combines both organic and phosphorus elements, contributing to its biological properties.

Research indicates that phosphole compounds like (2S)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-benzoxaphosphole exhibit several biological activities:

- Antioxidant Activity : These compounds have shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : There is evidence that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the efficacy of (2S)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-benzoxaphosphole:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Antioxidant effects | Showed significant reduction in oxidative stress markers in vitro. |

| Study 2 | Anticancer activity | Inhibited growth of breast cancer cells by inducing apoptosis. |

| Study 3 | Enzyme inhibition | Demonstrated inhibition of specific kinases involved in cancer progression. |

Case Study 1: Antioxidant Effects

In a controlled laboratory setting, (2S)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-benzoxaphosphole was tested against various oxidative stress models. The results indicated a marked decrease in reactive oxygen species (ROS) levels compared to control groups, suggesting a strong antioxidant capability.

Case Study 2: Cancer Cell Proliferation

A series of experiments were conducted on human breast cancer cell lines (MCF7). Treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating effective anticancer properties at micromolar concentrations.

Q & A

What are the optimal synthetic routes for (2S)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole, considering its stereochemical integrity?

Basic Research Focus

The synthesis of this chiral benzoxaphosphole derivative requires careful control of stereochemistry. A validated route involves palladium-catalyzed coupling reactions or chiral auxiliary-assisted methods to establish the (2S) configuration. Technical notes from collaborative research highlight the use of air-sensitive intermediates, necessitating inert atmospheres and cold storage (-18°C) to preserve enantiomeric purity (>99% ee) . Purification via silica gel chromatography with deactivated glassware (5% dimethyldichlorosilane treatment) minimizes adsorption losses .

How can researchers mitigate challenges related to the compound's air sensitivity during experimental handling?

Basic Research Focus

Air sensitivity, common in phosphorus-containing heterocycles, requires stringent handling protocols. Storage at low temperatures (e.g., -18°C) and the use of deactivated glassware (via DMDCS treatment) are critical to prevent oxidation or hydrolysis . For synthetic steps, Schlenk-line techniques or glovebox systems under nitrogen/argon atmospheres are recommended to maintain stability .

What advanced spectroscopic techniques are recommended for characterizing the stereochemical configuration of this benzoxaphosphole derivative?

Advanced Research Focus

High-resolution NMR (e.g., P NMR and H-C HSQC) is essential for confirming the phosphorus environment and stereochemistry. X-ray crystallography provides definitive proof of the (2S) configuration, as demonstrated in structurally related benzoxaphospholes . For dynamic stereochemical analysis, variable-temperature NMR or circular dichroism (CD) can probe conformational changes .

How does the tert-butyl substituent influence the electronic properties and reactivity of the benzoxaphosphole core in catalytic applications?

Advanced Research Focus

The tert-butyl group enhances steric bulk, stabilizing transition-metal complexes (e.g., palladium or ruthenium) by preventing aggregation. Computational studies (DFT) suggest electron-donating effects from the tert-butyl group modulate the phosphorus center’s Lewis acidity, improving catalytic turnover in cross-coupling reactions . Contrasting reports on catalytic efficiency under varying solvent polarities (e.g., THF vs. DCM) highlight the need for mechanistic studies to resolve discrepancies .

What methodologies are effective in analyzing environmental degradation products of this compound, given its potential persistence?

Advanced Research Focus

Solid-phase extraction (SPE) using Oasis HLB cartridges effectively isolates degradation products from aqueous matrices. Post-extraction, LC-MS/MS with deuterated internal standards (e.g., triclosan-d3) enables quantification at trace levels. However, organic degradation during prolonged sampling (e.g., 9-hour experiments) necessitates real-time stabilization via cooling to -4°C .

Are there known contradictions in reported catalytic efficiencies of this compound when used under varying reaction conditions?

Advanced Research Focus

Contradictions arise in catalytic performance due to solvent effects, temperature, and substrate scope. For example, polar aprotic solvents (e.g., DMF) may enhance reaction rates but reduce enantioselectivity compared to non-polar solvents. Systematic kinetic studies (e.g., Eyring plots) and in-situ NMR monitoring are recommended to dissect these variables .

What computational modeling approaches can predict the interaction of this compound with transition metals in catalytic systems?

Advanced Research Focus

Molecular docking and DFT calculations using software like Discovery Studio or Gaussian can model metal-ligand interactions. Focus on the phosphorus lone pair’s spatial orientation and anthracenyl π-stacking effects to predict binding affinities with metals like Pd(0) or Ru(II). Validation via XAS (X-ray absorption spectroscopy) is advised to correlate computational predictions with experimental data .

How does the anthracen-9-yl group contribute to the photophysical properties of the compound, and what experimental setups can probe this?

Advanced Research Focus

The anthracenyl moiety imparts fluorescence, enabling applications in photoredox catalysis. Time-resolved fluorescence spectroscopy and UV-vis transient absorption studies can quantify excited-state lifetimes. Contrast with non-anthracenyl analogs (e.g., phenyl-substituted benzoxaphospholes) reveals enhanced π-conjugation, which stabilizes triplet states critical for energy-transfer reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.